molecular formula C10H10N2O B1426124 (5-Phenyl-1,3-oxazol-4-yl)methanamine CAS No. 933694-58-7

(5-Phenyl-1,3-oxazol-4-yl)methanamine

Cat. No.: B1426124
CAS No.: 933694-58-7
M. Wt: 174.2 g/mol
InChI Key: WDSJMHVEHRAEBR-UHFFFAOYSA-N
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Description

(5-Phenyl-1,3-oxazol-4-yl)methanamine (CAS 933694-58-7) is a heterocyclic amine featuring a 1,3-oxazole core substituted with a phenyl group at the 5-position and a methanamine group at the 4-position. Its molecular formula is C₁₀H₁₀N₂O (molecular weight: 174.2 g/mol), with predicted physicochemical properties including a density of 1.155 g/cm³, boiling point of 345.6°C, and pKa of 7.25 . The compound’s hydrochloride salt (CAS 757136-24-6) is also documented, enhancing its solubility for pharmacological applications .

Properties

CAS No.

933694-58-7

Molecular Formula

C10H10N2O

Molecular Weight

174.2 g/mol

IUPAC Name

(5-phenyl-1,3-oxazol-4-yl)methanamine

InChI

InChI=1S/C10H10N2O/c11-6-9-10(13-7-12-9)8-4-2-1-3-5-8/h1-5,7H,6,11H2

InChI Key

WDSJMHVEHRAEBR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(N=CO2)CN

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=CO2)CN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Oxazole vs. Oxadiazole Derivatives
  • (5-Phenyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride (CAS 883545-92-4, C₉H₁₀ClN₃O): The 1,2,4-oxadiazole ring introduces an additional nitrogen atom, increasing hydrogen-bonding capacity and metabolic stability compared to oxazole. 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine: Features a 4-methylphenyl group, enhancing lipophilicity (logP) compared to the unsubstituted phenyl in the parent compound. NMR data (δ 2.39 for methyl protons) confirm structural integrity .
Oxazole vs. Thiazole Derivatives
  • This compound was evaluated as a gonadotropin receptor modulator .

Substituent Modifications

Phenyl Ring Substitutions
  • [2-(4-Chlorophenyl)-1,3-oxazol-4-yl]methanamine (CAS 81935-22-0):
    • The 4-chloro substituent enhances hydrophobicity and electron-withdrawing effects, improving membrane permeability. This analog is associated with antimicrobial activity .
  • [2-(Trifluoromethyl)-1,3-oxazol-4-yl]methanamine (CAS 1780694-01-0, C₅H₅F₃N₂O ):
    • The trifluoromethyl group elevates metabolic resistance and lipophilicity, making it a candidate for CNS-targeting therapeutics .
Bulkier Substituents

Physicochemical Properties

Property (5-Phenyl-1,3-oxazol-4-yl)methanamine (5-Phenyl-1,2,4-oxadiazol-3-yl)methanamine [2-(Trifluoromethyl)-oxazol-4-yl]methanamine
Molecular Weight (g/mol) 174.2 211.65 166.1
logP (Predicted) 1.9 2.3 2.8
Solubility Moderate (HCl salt available) Low (hydrochloride form) Low
pKa 7.25 6.8 (estimated) 5.9

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